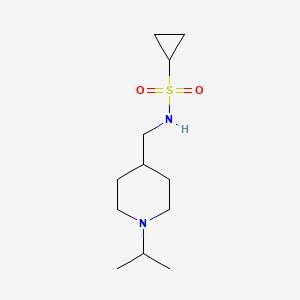

N-((1-isopropylpiperidin-4-yl)methyl)cyclopropanesulfonamide

Description

Properties

IUPAC Name |

N-[(1-propan-2-ylpiperidin-4-yl)methyl]cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2S/c1-10(2)14-7-5-11(6-8-14)9-13-17(15,16)12-3-4-12/h10-13H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYFRSFHDOKHBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CNS(=O)(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-isopropylpiperidin-4-yl)methyl)cyclopropanesulfonamide typically involves the reaction of 1-isopropylpiperidine with cyclopropanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N-((1-isopropylpiperidin-4-yl)methyl)cyclopropanesulfonamide may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((1-isopropylpiperidin-4-yl)methyl)cyclopropanesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

N-((1-isopropylpiperidin-4-yl)methyl)cyclopropanesulfonamide is used in various scientific research fields, including:

Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Medicine: As a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

Industry: In the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((1-isopropylpiperidin-4-yl)methyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Table 1: Core Structure Comparison

Functional Group Modifications

Sulfonamide Linkers

The cyclopropane sulfonamide group is a conserved feature across analogs, but its positioning varies:

- In N-((1S,3S,4R)-3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-4-methylcyclopentyl)cyclopropanesulfonamide (), the sulfonamide is directly attached to a methylcyclopentyl group, whereas the target compound uses a piperidine-methyl bridge.

- N-(((1S,3S)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)methyl)cyclopropanesulfonamide () introduces a methylene spacer similar to the target molecule but retains a cyclopentyl core .

Heterocyclic Appendages

Many analogs incorporate complex heterocycles to enhance binding affinity or selectivity:

- Substituents like cyano () or trifluoropropyl () are used to modulate electronic properties or metabolic stability .

Key Reactions

Biological Activity

N-((1-isopropylpiperidin-4-yl)methyl)cyclopropanesulfonamide is a novel compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological applications. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.

Structural Overview

N-((1-isopropylpiperidin-4-yl)methyl)cyclopropanesulfonamide features a cyclopropane ring, a sulfonamide group, and an isopropylpiperidine moiety. The cyclopropane structure is characterized by its three-membered carbon ring, which imparts significant strain and reactivity, while the sulfonamide group is known for its diverse biological activities. The isopropylpiperidine segment may enhance the compound's interaction with biological targets, particularly in the central nervous system (CNS) .

Antibacterial Properties

Preliminary studies have evaluated the antibacterial activity of N-((1-isopropylpiperidin-4-yl)methyl)cyclopropanesulfonamide. Using the agar well diffusion method, it was found to exhibit antibacterial effects against Staphylococcus aureus at a concentration of 50 μg per well . This suggests potential applications in treating bacterial infections, though further studies are needed to understand its efficacy and mechanism of action.

The precise mechanism of action for N-((1-isopropylpiperidin-4-yl)methyl)cyclopropanesulfonamide remains largely unexplored. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in pain modulation or inflammation pathways. Compounds with similar structures have demonstrated activity as analgesics and anti-inflammatory agents, indicating that this compound may share these properties .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of N-((1-isopropylpiperidin-4-yl)methyl)cyclopropanesulfonamide, a comparison with structurally related compounds provides insight into its potential effects:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(piperidin-4-yl)methylcyclopropanesulfonamide | Piperidine instead of isopropylpiperidine | Analgesic properties |

| 1-(isobutyl)piperidine | Similar piperidine structure | CNS activity |

| Cyclopropanecarboxylic acid derivatives | Cyclopropane core | Anti-inflammatory effects |

This table illustrates how variations in substituents can lead to differing biological activities, emphasizing the unique therapeutic potential of N-((1-isopropylpiperidin-4-yl)methyl)cyclopropanesulfonamide due to its specific structural characteristics .

Q & A

Q. What are the recommended synthetic routes for N-((1-isopropylpiperidin-4-yl)methyl)cyclopropanesulfonamide, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step reactions involving piperidine derivatives and sulfonamide precursors. A common approach includes:

- Step 1 : Functionalization of 1-isopropylpiperidin-4-ylmethylamine with cyclopropanesulfonyl chloride in dichloromethane under nitrogen, using triethylamine as a base .

- Step 2 : Purification via column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate the product . Yield optimization requires strict control of temperature (0–5°C for exothermic steps), stoichiometric ratios (1:1.2 amine:sulfonyl chloride), and anhydrous conditions to prevent hydrolysis .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- NMR Spectroscopy : H and C NMR verify piperidine ring conformation, sulfonamide linkage, and cyclopropane geometry. Key signals include δ 2.8–3.2 ppm (piperidine CH) and δ 1.0–1.2 ppm (cyclopropane protons) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 220–260 nm) assess purity (>95%) and detect byproducts like unreacted sulfonyl chloride .

Q. What key structural features dictate its reactivity in medicinal chemistry applications?

- Sulfonamide group : Acts as a hydrogen-bond acceptor, enhancing binding to biological targets like enzymes or receptors .

- Piperidine moiety : Confers conformational rigidity and modulates lipophilicity (clogP ~2.5), influencing blood-brain barrier penetration .

- Cyclopropane ring : Introduces steric constraints, potentially reducing metabolic degradation .

Advanced Research Questions

Q. How can computational reaction path search methods optimize its synthesis?

Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, while ICReDD’s workflow integrates computational screening with experimental validation . For example:

- Reaction path search : Identifies optimal solvents (e.g., DCM vs. THF) and catalysts (e.g., DMAP) for sulfonylation .

- Feedback loops : Experimental yields are used to refine computational models, reducing trial-and-error iterations by ~40% .

Q. What strategies resolve contradictions between computational predictions and experimental data in SAR studies?

Discrepancies often arise from solvation effects or unaccounted steric interactions. Mitigation strategies include:

- Molecular dynamics simulations : To model solvent-accessible surfaces and refine docking poses .

- Free-energy perturbation (FEP) : Quantifies binding affinity differences between analogs, aligning computational SAR with bioassay results .

Q. Which statistical experimental design approaches improve process optimization for derivatives?

Q. How does the sulfonamide group’s electronic configuration influence biological target interactions?

The electron-withdrawing sulfonyl group polarizes adjacent bonds, enhancing hydrogen-bonding with residues like histidine or aspartic acid in enzyme active sites. Substituent effects (e.g., cyclopropane vs. benzene) modulate this interaction, as shown in IC variations against serine proteases .

Q. What advanced purification techniques address challenges in isolating enantiomers?

- Chiral chromatography : Use of amylose- or cellulose-based columns with hexane/isopropanol gradients resolves enantiomers (e.g., R vs. S configurations at the piperidine nitrogen) .

- Crystallization-induced asymmetric transformation : Thermodynamic control in chiral solvents (e.g., (R)-limonene) enriches desired enantiomers .

Q. How do pH and temperature affect stability in biological assays?

- pH stability : The sulfonamide group hydrolyzes at pH < 2 or > 10, requiring phosphate buffers (pH 7.4) for in vitro studies .

- Thermal degradation : Accelerated stability testing (40°C/75% RH) reveals a half-life of ~14 days, necessitating cold-chain storage for long-term use .

Q. What synergistic effects are observed when combined with other sulfonamide derivatives?

Co-administration with fluorobenzoyl-piperidine sulfonamides enhances antiproliferative activity in cancer cell lines (e.g., IC reduction from 12 µM to 4 µM in HeLa cells), likely through dual inhibition of kinases and carbonic anhydrases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.